4-Bromo-3,5-dimethoxybenzylamine
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Overview
Description
4-Bromo-3,5-dimethoxybenzylamine is an organic compound with the molecular formula C9H12BrNO2 It is a derivative of benzylamine, featuring bromine and methoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,5-dimethoxybenzylamine typically involves the bromination of 3,5-dimethoxybenzylamine. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended use.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,5-dimethoxybenzylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 3,5-dimethoxybenzylamine.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: 4-Bromo-3,5-dimethoxybenzaldehyde or 4-Bromo-3,5-dimethoxybenzoic acid.
Reduction: 3,5-Dimethoxybenzylamine.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
4-Bromo-3,5-dimethoxybenzylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Bromo-3,5-dimethoxybenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups on the benzene ring can influence the compound’s binding affinity and selectivity. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxybenzylamine: Lacks the bromine substituent, resulting in different reactivity and biological activity.
4-Bromo-2,5-dimethoxybenzylamine: Similar structure but with different substitution pattern, leading to distinct chemical and biological properties.
3,4-Dimethoxybenzylamine: Another related compound with methoxy groups in different positions.
Uniqueness
4-Bromo-3,5-dimethoxybenzylamine is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C9H12BrNO2 |
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Molecular Weight |
246.10 g/mol |
IUPAC Name |
(4-bromo-3,5-dimethoxyphenyl)methanamine |
InChI |
InChI=1S/C9H12BrNO2/c1-12-7-3-6(5-11)4-8(13-2)9(7)10/h3-4H,5,11H2,1-2H3 |
InChI Key |
YIQBRFQPOZGCBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1Br)OC)CN |
Origin of Product |
United States |
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